3-Bromo-1,4-dimethylquinolin-2(1H)-one
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Overview
Description
3-Bromo-1,4-dimethylquinolin-2(1H)-one: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and methyl groups in this compound can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,4-dimethylquinolin-2(1H)-one typically involves the bromination of 1,4-dimethylquinolin-2(1H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane, and the temperature is maintained at a moderate level to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3-Bromo-1,4-dimethylquinolin-2(1H)-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced quinoline derivatives.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for this purpose.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-Bromo-1,4-dimethylquinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-1,4-dimethylquinolin-2(1H)-one depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes, receptors, or DNA, leading to various biological effects. The presence of the bromine atom and methyl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1,4-dimethylquinolin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine.
1,4-Dimethylquinolin-2(1H)-one: Lacks the halogen atom, leading to different chemical properties.
3-Bromoquinolin-2(1H)-one: Lacks the methyl groups, affecting its biological activity.
Uniqueness
3-Bromo-1,4-dimethylquinolin-2(1H)-one is unique due to the presence of both bromine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to other quinoline derivatives.
Biological Activity
3-Bromo-1,4-dimethylquinolin-2(1H)-one is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.
- Molecular Formula : C10H8BrN
- Molecular Weight : 238.08 g/mol
- Structure : The compound features a bromine atom at the 3-position and two methyl groups at the 1 and 4 positions of the quinoline ring.
Biological Activities
Research indicates that quinoline derivatives, including this compound, exhibit a range of biological activities:
- Antimicrobial Properties : Quinoline derivatives have shown effectiveness against various bacterial strains. This compound may inhibit bacterial growth through mechanisms involving DNA gyrase and topoisomerase IV inhibition .
- Anti-inflammatory Effects : The compound has been reported to modulate integrin activity, which is crucial in cell adhesion and migration processes associated with inflammation and cancer metastasis.
- Anticancer Potential : Studies suggest that similar quinoline compounds can inhibit pathways involved in cancer progression, potentially leading to their use as anticancer agents .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It has been noted for inhibiting integrins involved in inflammatory diseases. This inhibition can lead to reduced inflammatory responses and tumor progression.
- DNA Interaction : The compound's structural characteristics allow it to bind to DNA gyrase, disrupting bacterial DNA replication processes .
Comparative Analysis with Similar Compounds
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
3-Bromo-1-methylquinolin-2(1H)-one | Bromine at C3; methyl group at C1 | Antimicrobial properties |
6-Fluoro-1,4-dimethylquinolin-2(1H)-one | Fluorine at C6; dimethyl substitution | Anticancer activity |
4-Hydroxyquinoline Derivatives | Hydroxyl group at C4 | Antiviral and anti-inflammatory |
Quinoline-2-carboxylic Acid | Carboxylic acid substituent | Antibacterial properties |
The unique combination of bromination and dimethyl substitution in this compound distinguishes it from other derivatives, potentially enhancing its biological activity and specificity towards certain targets.
Case Studies
Several studies have highlighted the biological efficacy of quinoline derivatives:
- Study on Integrin Inhibition : A study demonstrated that quinoline derivatives could effectively inhibit integrin activity, reducing inflammatory responses in vitro. The results indicated a significant decrease in cell migration associated with inflammation when treated with these compounds.
- Antibacterial Activity Assessment : In another study focusing on antibacterial properties, compounds similar to this compound showed robust activity against Gram-negative bacteria such as E. coli and Klebsiella pneumoniae, with minimal inhibitory concentrations (MICs) comparable to established antibiotics .
Properties
Molecular Formula |
C11H10BrNO |
---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
3-bromo-1,4-dimethylquinolin-2-one |
InChI |
InChI=1S/C11H10BrNO/c1-7-8-5-3-4-6-9(8)13(2)11(14)10(7)12/h3-6H,1-2H3 |
InChI Key |
ZTFXTKVRXFCONP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C2=CC=CC=C12)C)Br |
Origin of Product |
United States |
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